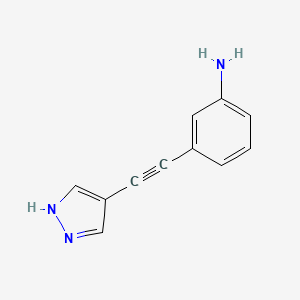

3-((1h-Pyrazol-4-yl)ethynyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-[2-(1H-pyrazol-4-yl)ethynyl]aniline |

InChI |

InChI=1S/C11H9N3/c12-11-3-1-2-9(6-11)4-5-10-7-13-14-8-10/h1-3,6-8H,12H2,(H,13,14) |

InChI Key |

CJCLDTJGPFVVQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Pyrazol 4 Yl Ethynyl Aniline

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursor structures. This process helps in designing a logical synthetic plan by identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Disconnection at the Ethynyl (B1212043) Linkage

The most direct and common retrosynthetic approach for 3-((1H-Pyrazol-4-yl)ethynyl)aniline involves the disconnection of the C(sp)-C(sp) bond of the ethynyl linker. This strategy simplifies the target molecule into two primary building blocks: a pyrazole (B372694) derivative and an aniline (B41778) derivative.

This disconnection points towards a forward synthesis using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.orgalmerja.com Two principal variations of this strategy exist:

Route A: Coupling of a 4-halo-1H-pyrazole (where the halide is typically iodine or bromine) with 3-ethynylaniline (B136080).

Route B: Coupling of 4-ethynyl-1H-pyrazole with a 3-haloaniline (e.g., 3-iodoaniline or 3-bromoaniline).

Both routes are viable, and the choice often depends on the commercial availability and ease of synthesis of the respective precursors. The Sonogashira reaction is particularly well-suited for this purpose due to its mild reaction conditions and tolerance of various functional groups, including the amino group on the aniline ring and the N-H group of the pyrazole. wikipedia.org

Disconnection at the Pyrazole-Aniline Interface

A conceptually different retrosynthetic approach involves disconnecting the molecule at the pyrazole ring itself, envisioning its formation in a later step of the synthesis. This strategy is less direct for this specific target but represents a valid alternative in heterocyclic chemistry.

One possible disconnection breaks the N1-C5 and C3-C4 bonds of the pyrazole ring. The forward synthesis would involve the cyclocondensation of a hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. In this scenario, the 1,3-dicarbonyl precursor would already contain the 3-ethynylaniline moiety. For example, a compound like 1-(3-aminophenyl)-4,4-dimethoxybut-2-yn-1-one could be reacted with hydrazine to construct the pyrazole ring, yielding the final product. This approach is common for the synthesis of polysubstituted pyrazoles. mdpi.com

Synthetic Routes to Key Precursors

The success of the synthetic strategies outlined above hinges on the efficient preparation of the key building blocks. The synthesis of substituted anilines and pyrazoles are well-documented areas of organic chemistry.

Preparation of 3-Ethynylaniline Analogues

3-Ethynylaniline is a crucial intermediate, particularly for the synthetic route involving disconnection at the ethynyl linkage. Its preparation can be achieved through several methods, including cross-coupling reactions and functional group interconversions.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.org This reaction can be employed to synthesize 3-ethynylaniline from a 3-haloaniline precursor. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A common approach involves the coupling of a 3-haloaniline, such as 3-iodoaniline or 3-bromoaniline, with a protected alkyne like trimethylsilylacetylene (TMSA). The TMS group serves to protect the acidic proton of the terminal alkyne, preventing self-coupling and other side reactions. Following the cross-coupling reaction, the silyl protecting group is readily removed under mild basic or fluoride-ion-mediated conditions to yield the terminal alkyne, 3-ethynylaniline.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temperature | Yield (%) |

| 1 | 3-Iodoaniline | TMS-acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | Room Temp. | ~95 (coupling step) |

| 2 | 3-Bromoaniline | TMS-acetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 60 °C | ~88 (coupling step) |

| 3 | 3-Iodoaniline | Phenylacetylene (B144264) | Pd(OAc)₂/PPh₃ (1/2) | CuI (3) | i-Pr₂NH | Toluene | 50 °C | ~92 |

This table presents typical conditions for Sonogashira coupling reactions and is for illustrative purposes. Actual conditions may vary based on specific substrates and laboratory protocols.

Functional group interconversion (FGI) provides alternative pathways to 3-ethynylaniline from different starting materials.

One established method is the reduction of 3-ethynylnitrobenzene. The nitro group can be selectively reduced to an amino group using various reagents, such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution), tin(II) chloride, or catalytic hydrogenation, without affecting the ethynyl group. google.com This route is advantageous if 3-ethynylnitrobenzene is a more accessible starting material. A synthetic pathway starting from m-nitrobenzaldehyde involves condensation with malonic acid, followed by bromination, dehydrobromination, and finally reduction of the nitro group. google.com

Another versatile FGI approach is the Corey-Fuchs reaction, which allows for the conversion of an aldehyde into a terminal alkyne. wikipedia.orgorganic-chemistry.org In this sequence, 3-aminobenzaldehyde can be treated with carbon tetrabromide and triphenylphosphine to generate an intermediate 1,1-dibromoalkene. Subsequent treatment with a strong base, like n-butyllithium, induces elimination and metal-halogen exchange to form a lithium acetylide, which upon aqueous workup, yields 3-ethynylaniline. nih.govyoutube.com This two-step, one-carbon homologation is a reliable method for introducing the ethynyl functionality.

| Precursor | Reaction | Key Reagents | Product |

| 3-Ethynylnitrobenzene | Nitro Group Reduction | Fe / NH₄Cl, H₂O/EtOH | 3-Ethynylaniline |

| 3-Aminobenzaldehyde | Corey-Fuchs Reaction | 1. CBr₄, PPh₃2. n-BuLi, then H₂O | 3-Ethynylaniline |

This table summarizes key functional group interconversion strategies for the synthesis of 3-ethynylaniline.

Preparation of 4-Halopyrazole Derivatives

A key intermediate in the synthesis of this compound is a 4-halopyrazole derivative. This halogenated heterocycle serves as an essential building block for subsequent cross-coupling reactions. The preparation of these intermediates involves two main stages: the construction of the pyrazole core and the regioselective installation of a halogen atom at the C4 position.

Pyrazole Ring Formation Strategies

The construction of the pyrazole ring is a foundational step, and several synthetic strategies have been developed to achieve this. These methods often involve the condensation of a 1,3-dielectrophilic species with a hydrazine derivative. chim.itmdpi.com

Key strategies for pyrazole ring synthesis include:

Cyclocondensation of 1,3-Dicarbonyl Compounds: A widely used method involves the reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives. This approach allows for the introduction of substituents at various positions on the pyrazole ring. mdpi.com

Reaction of α,β-Unsaturated Carbonyl Compounds: α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazolines, which can then be oxidized to yield pyrazoles. nih.gov

[3+2] Cycloaddition Reactions: The reaction of 1,3-dipoles, such as diazo compounds, with alkynes provides an efficient route to the pyrazole ring. chim.it

From Hydrazones: Hydrazones can be cyclized to form pyrazoles, particularly through Vilsmeier-Haack type reactions which can also introduce a formyl group at the 4-position. chemmethod.com

The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. chim.itresearchgate.net The pyrazole ring's aromaticity and the presence of two nitrogen atoms contribute to its unique chemical properties and biological activities. researchgate.net

Regioselective Halogenation of Pyrazoles

Once the pyrazole ring is formed, the next critical step is the regioselective introduction of a halogen atom (typically iodine, bromine, or chlorine) at the 4-position. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution. researchgate.net

Common methods for regioselective halogenation include:

Direct Halogenation with N-Halosuccinimides (NXS): Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are effective for the direct C-H halogenation of pyrazoles. These reactions are often carried out under mild conditions and can provide high yields of the 4-halo derivative. researchgate.netbeilstein-archives.org

Using Hypochloric Acid: A process for preparing 4-chloropyrazoles involves reacting a pyrazole with hypochloric acid or its salts in the absence of carboxylic acid. google.com

Thionyl Chloride in the Presence of a Catalyst: 4-chloropyrazole derivatives can be synthesized by reacting pyrazole derivatives with thionyl chloride using a catalyst. google.com

Hypervalent Iodine Reagents: An environmentally friendly approach utilizes potassium halide salts and a hypervalent iodine(III) reagent in water to achieve regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system. This suggests the potential for similar methods with pyrazoles. nih.gov

The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding the formation of undesired isomers.

Direct Synthesis of this compound

The final and key transformation in the synthesis of the target compound is the direct coupling of the 4-halopyrazole derivative with 3-ethynylaniline. This is typically achieved through a palladium-catalyzed cross-coupling reaction.

Catalytic Cross-Coupling Reactions

The Sonogashira coupling reaction is the most prominent and widely employed method for forming the C(sp2)-C(sp) bond between the 4-position of the pyrazole ring and the terminal alkyne of 3-ethynylaniline. organic-chemistry.org This reaction typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general reaction is as follows:

4-Iodo-1H-pyrazole + 3-Ethynylaniline --(Pd catalyst, Cu(I) co-catalyst, base)--> this compound

The efficiency and success of the Sonogashira coupling are highly dependent on the careful optimization of several reaction parameters.

Key Parameters for Optimization:

| Parameter | Common Choices and Considerations |

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)2. The choice of catalyst can influence reaction rates and yields. |

| Copper(I) Co-catalyst | CuI is the most common co-catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with copper acetylide formation. kaust.edu.sa |

| Ligand | Phosphine ligands such as triphenylphosphine (PPh3) are commonly used to stabilize the palladium catalyst. N-heterocyclic carbenes (NHCs) have also been explored as ligands. researchgate.net |

| Solvent | A variety of solvents can be used, including tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN). The choice of solvent can affect catalyst solubility and reaction kinetics. researchgate.net Aqueous media have been explored for more sustainable protocols. kaust.edu.sa |

| Base | An amine base, such as triethylamine (Et3N) or diisopropylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. kaust.edu.sa |

| Temperature | Reactions are often carried out at room temperature or with gentle heating to 50-60 °C. researchgate.netresearchgate.net |

Recent advancements have focused on developing more sustainable and efficient protocols, including the use of low catalyst loadings, aqueous reaction media, and copper-free conditions. kaust.edu.sa

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.comwikipedia.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyrazole to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org

The Copper Cycle:

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne of 3-ethynylaniline. wikipedia.org

Deprotonation: The amine base facilitates the deprotonation of the alkyne, leading to the formation of a copper acetylide intermediate. youtube.com

While this dual-catalyst mechanism is widely accepted, the copper cycle is not fully understood, and copper-free variations of the Sonogashira reaction have been developed. wikipedia.orgrsc.org In these systems, the activation of the alkyne is thought to occur directly at the palladium center or be facilitated by the base. wikipedia.org The reactivity of the aryl halide is also a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.org

Alternative Synthetic Pathways

While traditional cross-coupling methods provide reliable routes to this compound, alternative synthetic strategies leveraging multi-component and cascade reactions offer compelling advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. These approaches aim to construct the core pyrazole-aniline scaffold in a more convergent manner.

Multi-component Reactions Incorporating Pyrazole and Aniline Moieties

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. smolecule.com The application of MCRs to construct molecules containing both pyrazole and aniline functionalities is an area of active research, offering a streamlined approach to these valuable scaffolds. rsc.orgnih.gov

One conceptual MCR approach for a pyrazole-aniline framework involves the reaction of a hydrazine derivative, a 1,3-dicarbonyl compound (or a synthetic equivalent), and an aniline-containing component in a one-pot synthesis. beilstein-journals.org For instance, a hypothetical three-component reaction could involve an appropriately substituted aniline, a protected pyrazole carbaldehyde, and a source of the ethynyl group. However, the direct synthesis of this compound via a single MCR is challenging and may require significant methodological development.

More established MCRs in pyrazole synthesis often generate highly substituted pyrazole cores, which can then be further functionalized. mdpi.com For example, a four-component reaction of an aromatic aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile can yield highly functionalized pyrano[2,3-c]pyrazoles. mdpi.com While not directly yielding the target molecule, these methods highlight the potential of MCRs to rapidly assemble complex heterocyclic systems. Subsequent chemical transformations would be necessary to install the ethynyl linker and the aniline moiety at the desired positions.

The key advantage of MCRs lies in their ability to generate molecular diversity from readily available starting materials in a time-efficient manner. mdpi.com The development of novel MCRs that directly incorporate both the pyrazole and aniline moieties in a manner that facilitates the synthesis of this compound remains a significant area for future research.

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reaction Type | Components | Product Scaffold | Key Advantages |

| Four-component Reaction | Aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Pyrano[2,3-c]pyrazoles | Time-efficient, high yields |

| Three-component Reaction | 1,3-dicarbonyl compounds, hydrazines, aldehydes/ketones | Substituted Pyrazoles | High atom economy, operational simplicity |

| Ugi Four-component Reaction | Anilines, aldehydes, isocyanides, carboxylic acids | α-acylamino carboxamides | Can incorporate aniline moiety for further elaboration |

Cascade Reactions for Scaffold Construction

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing solvent and reagent usage.

For the construction of the this compound scaffold, a cascade reaction could be envisioned that combines the formation of the pyrazole ring with the introduction of the ethynyl aniline moiety. For example, a palladium- and copper-catalyzed cascade reaction involving a Sonogashira coupling followed by a cyclization could be a viable strategy. researchgate.net In such a scenario, a suitably functionalized precursor containing a terminal alkyne and a hydrazone could undergo Sonogashira coupling with an iodoaniline derivative, with the resulting intermediate undergoing in situ cyclization to form the pyrazole ring.

Another potential cascade pathway involves the initial formation of a pyrazole ring with a handle for subsequent functionalization, followed by a series of transformations leading to the final product. For instance, a cascade reaction could be designed to first construct a pyrazolopyridine scaffold, which could then be elaborated to the target molecule. nih.gov Research has demonstrated the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline through a sequential opening/closing cascade reaction. nih.gov This highlights the potential for complex rearrangements and cyclizations to build intricate heterocyclic systems in a single pot.

While a direct cascade reaction for the synthesis of this compound has not been explicitly reported, the principles of cascade reactions offer a promising avenue for the development of novel and efficient synthetic routes. The key to a successful cascade design is the careful selection of starting materials and catalysts that enable a sequence of compatible reactions to proceed smoothly.

Table 2: Conceptual Cascade Reaction Strategies for Pyrazole-Aniline Scaffolds

| Cascade Sequence | Key Transformations | Potential Starting Materials | Advantages |

| Sonogashira Coupling/Cyclization | Palladium/Copper-catalyzed cross-coupling, Intramolecular cyclization | N-propargyl sulfonylhydrazones, Iodoanilines | High efficiency, direct formation of the core structure |

| Ring Opening/Closing Cascade | Nucleophilic addition, Intramolecular cyclization, Dehydration | 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline | Construction of fused heterocyclic systems, mild reaction conditions |

| Enamine–Imino Diaza-Nazarov 4π-Electrocyclization | Formation of enamine, Electrocyclization | Suitably substituted hydrazones and alkynes | Regioselective pyrazole formation |

Chemical Transformations and Derivatization Strategies

Modifications at the Aniline (B41778) Moiety

The aniline portion of the molecule contains a reactive primary amino group and an activated aromatic ring, both of which are amenable to a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, making it nucleophilic and basic. This allows for direct functionalization through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by treating the aniline with alkylating agents such as alkyl halides in the presence of a base. researchgate.net Catalytic methods using alcohols as alkylating agents in the presence of catalysts like samarium(II) iodide or iridium and ruthenium complexes offer a greener alternative, producing water as the sole byproduct. researchgate.netnih.gov These reactions yield secondary or tertiary amines depending on the stoichiometry and reaction conditions.

N-Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides. google.com This reaction is often performed to introduce an acyl group, which can moderate the reactivity of the aniline. For instance, converting the strongly activating -NH2 group into a moderately activating N-acetyl group (-NHCOCH3) can prevent polysubstitution during subsequent electrophilic aromatic substitution reactions. pearson.com A base such as pyridine is commonly used to neutralize the HCl produced when using acid chlorides. pearson.com

| Reaction Type | Reagents | Purpose | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Alcohols | Introduction of alkyl groups to the nitrogen atom. | Base (e.g., K2CO3, CsF-Celite); Metal catalysts (e.g., SmI2, Ir/Ru complexes). researchgate.netresearchgate.netnih.gov |

| N-Acylation | Acid Chlorides, Acid Anhydrides | Introduction of acyl groups; protection/moderation of the amino group. | Base (e.g., pyridine) for acid chlorides. pearson.com |

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. chemistrysteps.comlkouniv.ac.in This strong activation is due to the ability of the nitrogen's lone pair to donate electron density into the benzene ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

Common EAS reactions for anilines include:

Halogenation: Aniline reacts readily with bromine or chlorine, often without a catalyst, to yield poly-substituted products. For example, bromination of aniline typically results in 2,4,6-tribromoaniline. To achieve mono-substitution, the reactivity of the amino group is often tempered by converting it to an amide (N-acylation) prior to halogenation. makingmolecules.com

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids is often unsuccessful. The highly acidic conditions protonate the basic amino group to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com To achieve para-nitration, the amino group is typically protected via acylation first.

Sulfonation: Sulfonation of aniline can yield either the ortho or para product depending on the reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with aniline. The amino group forms a complex with the Lewis acid catalyst (e.g., AlCl3), which deactivates the ring towards electrophilic attack. lkouniv.ac.in

For 3-((1H-pyrazol-4-yl)ethynyl)aniline, the incoming electrophile would be directed to positions 2, 4, and 6 of the aniline ring. The position para to the amino group (position 6) is sterically most accessible.

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted into versatile diazonium salts through a process called diazotization. unacademy.com This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). researchgate.net

The resulting aryl diazonium salt is a valuable synthetic intermediate where the diazonium group (-N2+) can be replaced by a wide range of nucleophiles, allowing for the introduction of various functional groups onto the aromatic ring. libretexts.org

| Reaction Name | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Gattermann Reaction | Cu powder, HBr/HCl | -Br / -Cl |

| Iodination | KI | -I |

| Hydroxylation | H2O, heat | -OH |

| Azo Coupling | Activated aromatic compound (e.g., phenol (B47542), aniline) | -N=N-Ar (Azo compound) |

Modifications at the Pyrazole (B372694) Moiety

The pyrazole ring is an electron-rich heterocycle that also presents opportunities for functionalization, primarily at its nitrogen and carbon atoms. nih.gov

N-Substitution of the Pyrazole Ring

The pyrazole ring of this compound contains an N-H bond and can undergo substitution at the nitrogen atom. N-alkylation is a common modification, typically carried out using an alkyl halide and a base. researchgate.net For unsymmetrically substituted pyrazoles (i.e., where the substituents at C3 and C5 are different), N-alkylation can result in a mixture of two regioisomers. The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions. researchgate.netbeilstein-journals.org For instance, bulky substituents at the C3 or C5 position can sterically hinder the adjacent nitrogen (N2), favoring alkylation at the more accessible nitrogen (N1). researchgate.net Catalyst-based systems, such as those using magnesium, have been developed to achieve high regioselectivity for N2-alkylation of 3-substituted pyrazoles. thieme-connect.com

Functionalization of the Pyrazole Ring at Positions 1, 3, and 5

Further derivatization can be achieved by introducing substituents at various positions on the pyrazole ring.

Position 1 (N1): As discussed in section 3.2.1, this position is readily functionalized through N-substitution reactions like alkylation and acylation. researchgate.netresearchgate.net

Positions 3 and 5 (C3/C5): The C3 and C5 positions of the pyrazole ring are generally considered electrophilic, while the C4 position is more nucleophilic. nih.gov Direct electrophilic substitution at C3 and C5 is therefore challenging. Functionalization at these positions often relies on alternative strategies:

Synthesis from Precursors: A common approach is to construct the pyrazole ring from acyclic precursors that already contain the desired functional groups at the positions that will become C3 and C5. Methods include the reaction of 1,3-dicarbonyl compounds with hydrazines or the [3+2] cycloaddition of 1,3-dipoles with alkynes. thieme-connect.com

Metalation: Directed ortho-metalation or deprotonation using a strong base (e.g., n-butyllithium) can generate a nucleophilic carbon at the C5 position, which can then react with various electrophiles.

Cross-Coupling Reactions: If a leaving group (like a halogen) is present at the C3 or C5 position, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed direct C-H functionalization provide a pathway to introduce aryl or other groups at the C3 and C5 positions without pre-functionalization, offering a more atom-economical route. rsc.org For instance, regioselective C3-hydroxyarylation of pyrazoles has been achieved through the reaction of pyrazole N-oxides with arynes. acs.org

These strategies allow for the synthesis of a diverse library of 1,3,5-trisubstituted pyrazole derivatives, expanding the chemical space accessible from the parent this compound scaffold. organic-chemistry.orgnih.gov

Ring Fusion Reactions Involving the Pyrazole

The pyrazole nucleus of this compound can serve as a scaffold for the construction of fused heterocyclic systems. These reactions typically involve the functional groups on the pyrazole ring reacting with bifunctional reagents to form a new ring. The specific functionalization of the pyrazole, often at the C4 and C5 positions, dictates the type of fused system that can be generated.

For instance, 5-aminopyrazole derivatives are common precursors for the synthesis of a variety of fused heterocycles. nih.gov While the target molecule has an ethynyl (B1212043) group at the 4-position, analogous reactions can be envisioned. The general strategies often involve condensation reactions followed by cyclization. Some prominent examples of pyrazolo-fused systems include:

Pyrazolo[3,4-b]pyridines: These can be synthesized from 5-aminopyrazoles and 1,3-dicarbonyl compounds. mdpi.com The reaction proceeds through condensation and subsequent cyclization. A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide, also yields pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[3,4-d]pyrimidines: The cyclization of ethyl 5-aminopyrazole-4-carboxylate with formamide is a known route to pyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov

Pyrazolo[3,4-d]pyridazines: These can be formed from the reaction of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates with hydrazine or methylhydrazine. semanticscholar.org

The following table summarizes representative ring fusion reactions starting from functionalized pyrazoles.

| Starting Pyrazole Derivative | Reagent(s) | Fused Heterocyclic System | Reference |

| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridine | nih.gov |

| Ethyl 5-aminopyrazole-4-carboxylate | Formamide | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | Pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

Transformations of the Ethynyl Linkage

The ethynyl group in this compound is a highly versatile functional group that can undergo a wide array of chemical transformations, allowing for significant structural diversification.

The triple bond of the ethynyl linker can be fully or partially reduced to afford more flexible ethylene (alkene) or ethane (alkane) linkers.

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂) will fully reduce the alkyne to an alkane. openstax.orglibretexts.org This transformation converts the rigid ethynyl linker into a flexible ethane bridge.

Partial Reduction to Alkene: Selective hydrogenation to a cis-alkene can be achieved using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate and quinoline). libretexts.orgyoutube.com This reaction results in the syn-addition of hydrogen across the triple bond. Alternatively, reduction with sodium in liquid ammonia (a dissolving metal reduction) typically yields the trans-alkene. youtube.com

| Transformation | Reagents and Conditions | Product Linker | Stereochemistry |

| Alkyne to Alkane | H₂, Pd/C (or Pt, Ni) | Ethane | Not applicable |

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | Ethylene | cis |

| Alkyne to trans-Alkene | Na, liquid NH₃ | Ethylene | trans |

The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a concept introduced by K.B. Sharpless. nih.govwikipedia.org This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions. nih.govrsc.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would lead to the formation of a 1,4-disubstituted 1,2,3-triazole linkage. This strategy is widely used in medicinal chemistry and materials science for its reliability and broad functional group tolerance. nih.govmdpi.comijrpc.com

The terminal alkyne of this compound can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. mdpi.commdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This allows for the extension of the conjugated system by introducing another aryl or vinyl group onto the ethynyl linker. Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While the classic Heck reaction involves an alkene as the coupling partner, variations exist for the coupling of terminal alkynes. organic-chemistry.org This reaction provides a means to introduce alkenyl substituents at the terminal position of the ethynyl group.

The following table provides a summary of these transition metal-catalyzed functionalizations.

| Reaction Name | Coupling Partners | Catalyst System | Resulting Structure |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | R-C≡C-Ar' |

| Heck Reaction | Terminal Alkyne + Unsaturated Halide | Pd catalyst, Base | R-C≡C-C=C |

Applications As a Synthetic Intermediate and Scaffold Development

Construction of Complex Heterocyclic Systems

The strategic arrangement of the aniline (B41778) and ethynyl (B1212043) groups on the phenyl ring makes 3-((1H-pyrazol-4-yl)ethynyl)aniline an ideal substrate for synthesizing fused polycyclic aromatic systems, particularly those containing indole (B1671886) or quinoline (B57606) cores.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. The ortho-disposition of a nucleophilic amine and an electrophilically-activatable alkyne in derivatives of this compound allows for powerful intramolecular cyclization strategies. Palladium- and gold-catalyzed reactions are particularly effective in this regard.

One plausible and efficient strategy involves the palladium-catalyzed bis-arylative cyclization of ortho-ethynylanilines with aryl halides. rsc.org In a potential application to a derivative of this compound, the process would begin with a Sonogashira coupling of the terminal alkyne, followed by an intramolecular aminopalladation, and a final cross-coupling step to yield a complex, substituted pyrazolo-fused indole. rsc.org

Furthermore, the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activity, can be achieved through various methods, including the reaction of 3-aminopyrazoles with halogenated aromatic aldehydes or β-bromovinyl aldehydes. mdpi.com The structure of this compound provides a clear starting point for creating the necessary precursors for these types of Friedländer or Combes-type quinoline syntheses, leading to the formation of pyrazolo-fused quinoline systems. mdpi.compurdue.edu Gold-catalyzed cyclizations are also a powerful tool; the activation of the alkyne by a gold catalyst can facilitate the nucleophilic attack of the aniline nitrogen, leading to the formation of indole-based fused rings. kyoto-u.ac.jp

The ethynyl group is not only a participant in cyclization reactions but also serves as a rigid and linear bridging unit. This linkage can be used to connect the pyrazole-aniline scaffold to other molecular fragments, creating larger, well-defined structures for applications in materials science or as bivalent ligands in drug discovery.

The most prominent method for exploiting the ethynyl group as a linker is the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction efficiently couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orglibretexts.orgresearchgate.net Using this method, this compound can be coupled with a wide variety of functionalized halides to create extended, conjugated systems or to attach the scaffold to a second pharmacophore. researchgate.net This strategy allows for the precise construction of molecules where the pyrazole-aniline unit is held at a fixed distance and orientation relative to another molecular component, a key feature in the design of targeted biological probes and advanced materials. libretexts.org

Design and Synthesis of Analogues for Targeted Research

The this compound scaffold is a tunable platform for developing analogues with modulated biological activity. By making strategic modifications to the core structure, researchers can fine-tune properties like target affinity, selectivity, and pharmacokinetics.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. nih.gov The ethynyl group in the scaffold is an interesting non-classical bioisostere for halogen atoms, particularly chlorine. The molecular electrostatic potential of a phenylacetylene (B144264) is remarkably similar to that of halobenzenes, featuring a positive region at the tip of the C-H bond (a σ-hole) that can mimic halogen bonds. This principle is famously demonstrated in the kinase inhibitors gefitinib (B1684475) (containing a chlorine) and erlotinib (B232) (containing an ethynyl group), where the ethynyl moiety successfully mimics a key halogen bond interaction with the protein target.

The introduction of various substituents onto the pyrazole (B372694) and aniline rings is a primary method for exploring the structure-activity relationship (SAR) of this scaffold. Research on related pyrazole-aniline structures has demonstrated that even small changes can have profound effects on biological outcomes.

For instance, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives evaluated as anticancer agents, the type and position of substituents on the aniline ring were critical for activity. kyoto-u.ac.jp Similarly, when evaluated for anti-RSV (Respiratory Syncytial Virus) activity, the introduction of a chlorine or bromine atom onto the aniline portion yielded the best balance of potency and selectivity, whereas a trifluoromethyl group was detrimental. rsc.org This highlights the sensitivity of the scaffold to electronic and steric modifications.

The following table summarizes representative findings from studies on analogous pyrazole-aniline scaffolds, illustrating the impact of substitution on biological activity.

| Scaffold Analogue | Substituent (Position) | Target/Activity | Key Finding | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 2-methyl, 4-chloro (aniline ring) | CDK2/cyclin E (Anticancer) | Compound 5a showed the most potent inhibitory activity (IC₅₀ = 0.98 µM). | kyoto-u.ac.jp |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 4-chloro (aniline ring) | Anti-RSV | Potent activity (EC₅₀ = 5 µM) and good selectivity. | rsc.org |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 4-bromo (aniline ring) | Anti-RSV | Potent activity (EC₅₀ = 6 µM) and good selectivity. | rsc.org |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 4-trifluoromethyl (aniline ring) | Anti-RSV | Abolished anti-RSV activity and enhanced cytotoxicity. | rsc.org |

| Pyrazol-4-yl-pyridine | Various substitutions | M₄ Receptor (Positive Allosteric Modulator) | Subtle chemical modifications around the core did not significantly affect binding affinity but were crucial for developing a PET radioligand. | mdpi.comrsc.org |

These examples underscore the power of strategic substitution to optimize the this compound scaffold for specific therapeutic targets.

Precursor in Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a successful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. Once an initial hit is identified, it is grown or combined to produce a more potent lead.

The this compound molecule is an excellent candidate for use as a precursor in FBDD campaigns. The pyrazole ring itself is a well-validated fragment for certain target classes, most notably protein kinases. A prime example is the discovery of AT9283, a multi-targeted kinase inhibitor, which originated from a pyrazole-benzimidazole fragment. rsc.org The identification of this clinical candidate through structure-based optimization of a simple pyrazole fragment highlights the value of this heterocycle as a starting point. rsc.org

The this compound scaffold provides this validated pyrazole core appended with two distinct vectors for fragment evolution: the aniline nitrogen and the terminal alkyne. The aniline provides a site for amide coupling to link other fragments or to grow the molecule into an adjacent pocket of the target protein. The ethynyl group offers a rigid linker for extension via Sonogashira coupling, allowing for systematic exploration of distant binding sites. This inherent duality makes it a highly efficient and versatile starting point for an FBDD program aimed at developing novel therapeutics.

Fragment Linking and Growing Strategies

While specific, detailed examples of fragment-based drug discovery (FBDD) campaigns commencing directly with this compound are not extensively documented in publicly available research, its structure is highly illustrative of a starting fragment amenable to "growing" or "linking" strategies. In such a hypothetical strategy, the core compound would serve as an initial "hit" that binds to a biological target, such as a protein kinase.

A "growing" strategy would involve the chemical elaboration of this core scaffold. For instance, the aniline's amino group (-NH2) is a prime handle for derivatization. It can be acylated, alkylated, or used in reductive amination to introduce new chemical groups that can probe for additional interactions within a target's binding site, thereby increasing potency and selectivity. Similarly, the unsubstituted nitrogen on the pyrazole ring can be alkylated to introduce further diversity.

The general pyrazole scaffold is a common feature in various inhibitors of enzymes like c-Jun N-terminal kinases (JNK). nih.gov The development of such inhibitors often involves optimizing the scaffold with various substituents to enhance activity. nih.gov In a similar vein, the aniline portion of the molecule is a well-established pharmacophore found in numerous kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). nih.gov The combination of these two key fragments via the ethynyl linker in this compound creates a molecule with significant potential as a starting point for optimization through fragment growing.

Design Principles for Fragment Libraries

The design of a fragment library is guided by the need to cover a broad chemical space with a limited number of low-molecular-weight, high-quality compounds. The structural motifs within this compound make it an attractive core for a specialized fragment library.

Key design principles for a library based on this scaffold would include:

Three-Dimensional Shape: The rigid ethynyl linker imparts a defined, linear geometry, which is a desirable trait in fragment libraries to reduce conformational ambiguity. This contrasts with more flexible linkers that can adopt multiple shapes.

Vectorial Diversity: The scaffold offers distinct vectors for chemical modification. Substitutions on the aniline ring will extend into one region of chemical space, while modifications at the pyrazole nitrogen will explore another. This allows for systematic and predictable exploration of a target's binding pocket.

Pharmacophoric Features: The compound contains essential features for molecular recognition, including hydrogen bond donors (the amine and pyrazole N-H) and acceptors (the pyrazole nitrogens), as well as an aromatic ring system capable of pi-stacking interactions.

A library built around this core would involve synthesizing a collection of analogs with varied substituents on the aniline and pyrazole rings. For example, a set of small alkyl or functional groups could be added to the amine, while the pyrazole nitrogen could be substituted with a range of chemical moieties. The goal is to create a set of fragments that, while sharing a common core, present diverse chemical faces to potential biological targets. This approach is fundamental in the development of inhibitors for targets like ROS receptor tyrosine kinase, where pyrazole-based compounds have shown activity. elsevierpure.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis

Understanding the three-dimensional shape and electron distribution of 3-((1H-Pyrazol-4-yl)ethynyl)aniline is fundamental to predicting its physical properties and reactivity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules. For this compound, DFT calculations would be used to determine key electronic properties. For instance, calculations on related pyrazole (B372694) derivatives have been performed using various functionals and basis sets to understand reaction thermodynamics and spectroscopic properties.

These calculations can provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are likely to engage in electrostatic interactions with other molecules.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

Conformational Landscapes and Preferred Geometries

The flexibility of this compound arises from the rotation around the single bonds, particularly the bond connecting the aniline (B41778) ring to the ethynyl (B1212043) linker. A thorough conformational analysis would identify the most stable, low-energy conformations of the molecule. This process typically involves:

Systematic or Stochastic Conformational Search: This explores the potential energy surface of the molecule by systematically rotating rotatable bonds or using molecular dynamics simulations at high temperatures.

Geometry Optimization: The identified conformations are then optimized using quantum chemical methods (like DFT) to find the local energy minima on the potential energy surface.

Frequency Calculations: These are performed to confirm that the optimized geometries are true energy minima (i.e., have no imaginary frequencies) and to calculate their thermodynamic properties, such as Gibbs free energy.

The result of this analysis is a conformational landscape that shows the relative energies of different conformers. The most populated conformations at a given temperature can then be determined using the Boltzmann distribution. This information is critical for understanding how the molecule will be recognized by and interact with biological targets.

Molecular Interactions and Binding Pocket Analysis (Conceptual)

While specific biological targets for this compound have not been established, computational methods can be used to hypothetically explore its interactions with various proteins. This is a common approach in the early stages of drug discovery.

Ligand-Target Docking Simulations for Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations could be performed against a range of hypothetical biological targets, such as protein kinases or other enzymes, where pyrazole-containing compounds have shown activity.

The process involves:

Preparation of the Ligand and Receptor: The 3D structures of the ligand (this compound) and the target protein are prepared, which includes adding hydrogen atoms and assigning partial charges.

Docking Algorithm: A docking program is used to systematically sample different orientations and conformations of the ligand within the binding site of the protein.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

The results of docking simulations can provide a hypothetical binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site. This can guide the design of new derivatives with improved binding affinity.

Molecular Dynamics Simulations to Explore Conformational Dynamics of Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. An MD simulation would involve:

System Setup: The docked ligand-protein complex is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated over time by integrating Newton's laws of motion for all atoms.

Analysis: The trajectory is analyzed to understand the stability of the complex, the flexibility of the ligand and protein, and the detailed dynamics of their interactions over time.

MD simulations can reveal whether the initial docked pose is stable and can identify conformational changes in the protein upon ligand binding. Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can provide insights into the stability and flexibility of the complex.

Prediction of Reactivity and Selectivity

Computational chemistry can also be used to predict the reactivity and selectivity of this compound in chemical reactions. This is achieved by analyzing various reactivity descriptors derived from quantum chemical calculations:

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions for each atom in this compound, one could predict where different types of reactions are most likely to occur.

Activation Energy Calculations: For a specific chemical reaction, the reaction mechanism can be modeled, and the energy of the transition state can be calculated. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable pathway and the expected product selectivity can be predicted.

These predictive studies are instrumental in guiding the synthetic chemistry of new derivatives of this compound, helping to optimize reaction conditions and predict potential side products.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

While no direct FMO analysis for this compound is available, studies on similar pyrazole and aniline derivatives provide valuable comparative data. For instance, DFT calculations on various pyrazole derivatives have shown a range of HOMO-LUMO gaps, which are influenced by the nature and position of substituents. One study on pyrazole-thiophene-based amide derivatives reported energy gaps ranging from 4.93 to 5.07 eV. researchgate.net Another investigation on a series of pyrazole derivatives synthesized via a one-pot, three-component reaction presented various FMOs for the studied compounds. researchgate.net

For aniline and its derivatives, computational studies have also been performed. For example, a study on aniline, p-chloroaniline, and p-nitroaniline using the B3LYP/6-311++G(d,p) level of theory provided insights into their electronic properties, including HOMO-LUMO gaps. researchgate.net

Based on these related studies, the electronic properties of this compound can be qualitatively inferred. The pyrazole ring acts as an electron-withdrawing group, while the aniline moiety is an electron-donating group. The ethynyl linker facilitates electronic communication between these two fragments. This donor-acceptor character is expected to result in a relatively small HOMO-LUMO gap, suggesting potential for applications in materials science and as a reactive intermediate in organic synthesis.

To provide a more concrete, albeit illustrative, understanding, the following table presents hypothetical FMO data for this compound based on values reported for analogous structures.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.80 | Indicates the ability to donate electrons. A higher value suggests stronger electron-donating character. |

| LUMO Energy | -1.50 | Indicates the ability to accept electrons. A lower value suggests stronger electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Computational Assessment of Reaction Pathways

Computational chemistry is also instrumental in elucidating reaction mechanisms and predicting the feasibility of synthetic routes. A plausible and widely used method for the synthesis of compounds like this compound is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

In the context of synthesizing this compound, one could envision the Sonogashira coupling between a 4-halo-1H-pyrazole (e.g., 4-iodo-1H-pyrazole) and 3-ethynylaniline (B136080). Computational studies on the Sonogashira coupling mechanism have provided detailed insights into the catalytic cycle. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The key steps in the proposed reaction pathway, which can be computationally modeled, are:

Oxidative Addition: The palladium(0) catalyst reacts with the 4-halo-1H-pyrazole.

Transmetalation: The copper(I) acetylide of 3-ethynylaniline, formed in the copper cycle, transfers the ethynyl group to the palladium complex.

Reductive Elimination: The final product, this compound, is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The following table outlines the key steps and the type of information that can be obtained from a computational assessment of the Sonogashira coupling reaction for the synthesis of this compound.

| Reaction Step | Description | Computational Data Obtained |

|---|---|---|

| Oxidative Addition | Pd(0) catalyst adds to the 4-halo-1H-pyrazole. | Transition state energy, activation barrier, geometry of the oxidative addition product. |

| Transmetalation | Transfer of the ethynylaniline group from copper to palladium. | Transition state energy, activation barrier, stability of the diorganopalladium(II) intermediate. |

| Reductive Elimination | Formation of the C-C bond and release of the final product. | Transition state energy, activation barrier, overall reaction energy (exothermic/endothermic). |

While specific computational data for the synthesis of this compound is not available, the established mechanisms of the Sonogashira coupling provide a robust framework for its theoretical investigation. libretexts.org Such studies would be invaluable for optimizing reaction conditions and exploring the synthesis of related novel compounds.

Exploration of Biological Relevance Through Scaffold Engineering

Design Principles for Kinase Inhibitors Based on the Pyrazole-Aniline Motif

The pyrazole-aniline motif is a recognized "privileged structure" in medicinal chemistry, particularly for the design of protein kinase inhibitors (PKIs). frontiersin.orgnih.gov Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.gov The design of inhibitors that can selectively target specific kinases is a major goal of modern drug discovery. The 3-((1H-pyrazol-4-yl)ethynyl)aniline scaffold incorporates several key features that are advantageous for creating such inhibitors.

The pyrazole (B372694) ring is a cornerstone of many successful kinase inhibitors. frontiersin.org Its primary role is to act as an "adenine-mimetic," forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. frontiersin.org This interaction mimics the binding of ATP itself, allowing the inhibitor to competitively block the enzyme's function. researchgate.net

The N-unsubstituted pyrazole ring is particularly effective as it can act as both a hydrogen bond donor and acceptor. nih.gov Docking studies and X-ray crystallography of various pyrazole-based inhibitors have confirmed this binding mode. For instance, in inhibitors of Janus kinase 2 (JAK2), the pyrazole's -NH and ring nitrogen atoms can form hydrogen bonds with key hinge residues like glutamic acid (E930) and leucine (B10760876) (L932). chemrxiv.org Similarly, in macrocyclic inhibitors designed to target BMPR2, the pyrazole moiety forms two hydrogen bonds with the backbone of tyrosine residue Y282 in the hinge region. nih.gov This ability to securely anchor the inhibitor in the ATP binding pocket is a fundamental reason for the pyrazole scaffold's widespread use in PKI design. frontiersin.orgnih.gov Of the 74 small molecule PKIs approved by the US FDA by mid-2023, eight contain a pyrazole ring, underscoring its importance. frontiersin.org

The ethynyl (B1212043) (acetylenic) linker serves as a rigid and linear spacer connecting the pyrazole hinge-binding motif to the aniline (B41778) moiety. This rigidity is a key design element. Unlike flexible alkyl chains, the ethynyl group holds the two aromatic rings in a well-defined spatial orientation, which can be crucial for optimal binding and for avoiding unfavorable steric interactions within the narrow confines of an enzyme's active site. nih.gov

While direct structure-activity relationship (SAR) studies on the ethynyl linker within this compound are not extensively published, the utility of this linker can be inferred from its inclusion in highly successful kinase inhibitors like erlotinib (B232) and lapatinib. nih.govnih.gov In these drugs, the (ethynylphenyl)amino group is a critical component for potent inhibition of the epidermal growth factor receptor (EGFR) and HER2 kinases. nih.govnih.gov The acetylenic linker can span narrow passages within the active site to connect different functional domains of the inhibitor, positioning them for key interactions that enhance potency and selectivity. nih.gov This structural role is vital for navigating the topography of the ATP binding pocket and reaching into adjacent hydrophobic regions.

The aniline moiety of the scaffold projects out from the ATP hinge region and typically interacts with the more variable solvent-exposed region of the kinase domain. This makes it an ideal point for modification to control the inhibitor's potency and, crucially, its selectivity against different kinases. nih.govnih.gov Since the ATP-binding site is highly conserved across the kinome, achieving selectivity is a major challenge in PKI design. nih.gov

By adding various substituents to the aniline ring, medicinal chemists can introduce new interactions with specific amino acid residues that differ between kinases. These modifications can enhance binding to the intended target or prevent binding to off-target kinases, thereby improving the inhibitor's selectivity profile. For example, SAR studies on anilinoquinazolines and anilinopyrimidines have shown that substitutions on the aniline ring are critical for achieving potent inhibition of kinases like p38 MAP kinase and c-Jun N-terminal kinase (JNK). nih.govnih.gov The aniline group, therefore, acts as a customizable "vector" that allows researchers to fine-tune the pharmacological properties of the inhibitor.

Development of Scaffolds for Enzyme Modulation

Beyond kinases, the pyrazole scaffold is a versatile building block for designing inhibitors of other important enzyme families. The core structure can be adapted to fit the active sites of various enzymes, leading to the development of new therapeutic agents for a range of conditions.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. researchgate.net Inhibiting DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. The pyrazole ring is a component of several potent DPP-IV inhibitors. nih.govnih.gov

For instance, tenegliptin, a DPP-IV inhibitor approved for use in Japan, features a pyrazole scaffold. nih.gov Research has shown that pyrazole-based compounds can be highly effective inhibitors. In one study, a series of pyrazole-thiosemicarbazone derivatives were synthesized and evaluated for DPP-IV inhibition. The most potent compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, exhibited an IC50 value of 1.266 nM, which was more potent than the established drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov Molecular docking studies suggested that the pyrazole scaffold contributes to binding through π-π stacking interactions with key residues such as Arg358 and Tyr666 in the DPP-IV active site. nih.gov

Table 1: Inhibition of DPP-IV by Pyrazole-Based Compounds

| Compound Name | Target Enzyme | IC50 (nM) |

|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | DPP-IV | 1.266 ± 0.264 |

Data sourced from Sever, B. et al. (2020) nih.gov

The adaptability of the pyrazole scaffold has led to its exploration as an inhibitor for a diverse range of other enzyme families.

Lactate (B86563) Dehydrogenase (LDH): LDH is a target in cancer therapy due to its role in the metabolic adaptations of tumor cells. A pyrazole-based hit from high-throughput screening was optimized to produce nanomolar inhibitors of LDH. These compounds were shown to suppress lactate output and inhibit the growth of pancreatic cancer and Ewing's sarcoma cell lines.

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE): As a target for novel antibiotics, the bacterial enzyme DapE has been successfully inhibited by pyrazole-based compounds. Acting as bioisosteres of tetrazoles, pyrazole thioethers have shown significant inhibitory activity against Haemophilus influenzae DapE (HiDapE). For example, a 2-pyrazinyl substituted pyrazole derivative showed 96.2% inhibition at a 100 µM concentration.

Other Enzymes: Pyrazole derivatives have also been identified as inhibitors of several other enzymes, demonstrating the broad utility of this scaffold. These include urease, β-glucuronidase, phosphodiesterase, and cholinesterases like acetylcholinesterase and butyrylcholinesterase.

Table 2: Inhibition of Various Enzymes by Pyrazole-Based Compounds

| Compound Class | Target Enzyme | Example Inhibition |

|---|---|---|

| Pyrazole Thioethers | DapE (H. influenzae) | 96.2% inhibition at 100 µM |

| Pyrazole-based scaffold | Lactate Dehydrogenase A (LDHA) | IC50 in nanomolar range |

| Polypyrazolic Ligands | Butyrylcholinesterase | Selective inhibition |

Data sourced from multiple studies.

Investigation as a Platform for Modulating Protein-Protein Interactions

The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, and their dysregulation is often implicated in disease. The development of small molecules that can modulate these interactions is a promising therapeutic strategy, though it remains a challenging endeavor. The rigid, linear geometry of the pyrazolyl-ethynyl-aniline scaffold provides a unique framework for positioning functional groups in specific spatial orientations, a key requirement for disrupting or stabilizing PPIs.

Researchers have explored the derivatization of the this compound core to create libraries of compounds for screening against various PPI targets. The aniline and pyrazole moieties offer convenient handles for chemical modification, allowing for the systematic exploration of the chemical space around the central scaffold. While specific examples of this compound derivatives as potent PPI modulators are still emerging in publicly available literature, the foundational concept remains a significant area of investigation. The aim is to develop molecules that can mimic the binding epitopes of one protein partner, thereby competitively inhibiting the interaction.

Application as a Scaffold in Chemical Probes for Receptor Systems

The development of selective chemical probes is crucial for dissecting the pharmacological and physiological roles of specific receptors. The this compound scaffold has proven to be a versatile platform for the generation of such probes, particularly for G-protein coupled receptors (GPCRs).

Muscarinic Acetylcholine (B1216132) Receptor M4 (M4 mAChR) Positive Allosteric Modulators (PAMs)

A significant application of the this compound scaffold has been in the discovery of positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. PAMs represent a sophisticated class of ligands that bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), thereby enhancing the receptor's response to its natural ligand. This approach offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.

Extensive structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize their potency and selectivity as M4 PAMs. These studies have revealed key structural features that govern activity. For instance, modifications to the aniline nitrogen and the pyrazole ring have been shown to have a profound impact on the pharmacological profile of the resulting compounds.

Table 1: SAR of this compound Derivatives as M4 mAChR PAMs

| Compound | Modification | M4 PAM Activity (EC50, nM) |

|---|---|---|

| VU0152100 | N-(3-oxo-3-(4-(trifluoromethyl)phenyl)propyl) substituted aniline | 1,860 |

| VU0467485 | N-((3-fluorophenyl)methyl) substituted aniline | 290 |

| ML108 | Core structure | Inactive |

These findings underscore the utility of the this compound core as a foundational structure for developing potent and selective M4 PAMs, which hold therapeutic promise for treating neuropsychiatric disorders such as schizophrenia.

Other G-Protein Coupled Receptors (GPCRs)

The success in targeting the M4 mAChR has spurred interest in applying the this compound scaffold to other GPCRs. The modular nature of this scaffold allows for the generation of diverse chemical libraries that can be screened against a wide range of GPCR targets. The ability to readily modify the terminal aniline and pyrazole rings enables chemists to tailor the properties of the molecules to achieve desired selectivity and potency for other receptors within this large and therapeutically important family. While detailed public reports on the successful application to other specific GPCRs are less extensive than for M4, the underlying principle and the synthetic tractability of the scaffold suggest a broad potential for future discoveries.

Design Strategies for Modulating Biological Pathways (e.g., Cell Cycle, Apoptosis)

Beyond receptor modulation, the this compound scaffold is being explored for its potential to influence fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). The rationale behind this approach lies in the ability of small molecules to interact with key regulatory proteins, such as kinases and caspases, that govern these pathways.

The design strategy often involves the incorporation of pharmacophores known to interact with specific enzyme families onto the this compound framework. For example, by appending moieties that can bind to the ATP-binding pocket of kinases, researchers aim to create inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Similarly, by designing derivatives that can activate or inhibit caspases, the key executioners of apoptosis, it may be possible to develop pro- or anti-apoptotic agents.

While this area of research is still in its early stages, the versatility of the this compound scaffold makes it a promising starting point for the development of novel chemical entities that can selectively modulate these critical biological pathways, with potential applications in cancer and other diseases characterized by aberrant cell proliferation or survival.

Future Research Directions and Translational Potential Conceptual

Development of Novel Synthetic Methodologies for Diversification

The future utility of the 3-((1H-pyrazol-4-yl)ethynyl)aniline scaffold is intrinsically linked to the ability to generate a diverse library of analogues. The development of novel, efficient, and modular synthetic strategies is paramount for exploring the chemical space around this core structure.

Current synthesis of the parent scaffold likely relies on established methods such as the Sonogashira cross-coupling reaction, which connects a terminal alkyne with an aryl halide. nih.govacs.org Future advancements could focus on several key areas:

Late-Stage C-H Functionalization: A primary goal is to move beyond traditional cross-coupling reactions that require pre-functionalized starting materials. wipo.int Developing transition-metal-catalyzed C-H functionalization methods would allow for the direct and regioselective introduction of various substituents onto both the aniline (B41778) and pyrazole (B372694) rings at a late stage in the synthesis. nih.gov This approach offers a more atom-economical and efficient route to structural diversity, enabling the rapid generation of analogues with modified electronic and steric properties.

Advanced Coupling Methodologies: While the Sonogashira reaction is robust, future research could explore greener and more efficient catalytic systems. This includes the use of novel palladium catalysts with N-heterocyclic carbene (NHC) ligands or nanoparticle-based catalysts (e.g., copper or palladium nanoparticles) that can operate under milder conditions, in greener solvents, or even in solvent-free systems. mdpi.com

Expanding the Scope of Chemical Transformations

Beyond creating analogues through substitution, future research should explore transformative chemical reactions that modify the core scaffold of this compound, unlocking novel structural motifs and functionalities.

Alkyne-Centered Transformations: The ethynyl (B1212043) linker is a versatile functional group ripe for further chemical exploration. nih.gov Its π-electron-rich system can participate in a wide array of reactions beyond simple coupling. Future work could investigate:

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions to generate fused polycyclic systems, embedding the pyrazole-aniline scaffold into more complex, three-dimensional architectures. rsc.org

Isomerization and Rearrangement: Metal-catalyzed isomerization of the terminal alkyne to an internal alkyne or an allene (B1206475) could provide access to different structural isomers with distinct biological profiles. rsc.org

Click Chemistry: As a terminal alkyne, the scaffold is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This allows for the straightforward conjugation of the molecule to other chemical entities, such as polymers, biomolecules, or fluorescent tags.

Pyrazole Ring Chemistry: The pyrazole ring itself offers multiple avenues for modification. The N-H group can be readily alkylated or arylated to explore the impact of substituents at the N1 position. Furthermore, direct C-H functionalization at other positions on the pyrazole ring can introduce additional points of diversity. wipo.intnih.govdigitellinc.com

Aniline Moiety Transformations: The aniline's amino group is a key handle for derivatization. Standard amide bond formation is a straightforward approach, but future research could explore its use in more complex reactions, such as three-component couplings involving the aniline, an aldehyde, and an alkyne to build new heterocyclic rings fused to the parent structure. researchgate.net

Rational Design of Next-Generation Chemical Probes

The structural features of this compound make it an ideal starting point for the rational design of sophisticated chemical probes to investigate biological systems.

Bioorthogonal "Clickable" Probes: The terminal alkyne is a perfect handle for bioorthogonal chemistry. rsc.orgwikipedia.org By incorporating this scaffold into a molecule with a specific biological target (e.g., a kinase inhibitor), the alkyne group allows for subsequent "clicking" with an azide-containing reporter tag (like a fluorophore or biotin). acs.orgnih.govnih.gov This enables a two-step approach for target identification, activity-based protein profiling (ABPP), and cellular imaging with minimal perturbation of the biological system. nih.govnih.gov

Photoaffinity Labeling (PAL) Probes: To definitively identify the cellular targets of bioactive derivatives, photoaffinity probes can be designed. This involves modifying the scaffold to include a photoreactive group, such as a diazirine or benzophenone. digitellinc.comnih.gov Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent enrichment and identification by mass spectrometry. frontiersin.orgnih.govrsc.org The modular nature of the this compound scaffold allows for the strategic placement of the photoreactive moiety and a reporter tag (often introduced via the alkyne) to map drug-protein interactions directly in a cellular context.

Kinase Inhibitor Scaffolds: The pyrazole ring is a well-known "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govnih.govosdd.net Many approved kinase inhibitors feature a pyrazole core that forms key hydrogen bonds within the ATP-binding site of the enzyme. mdpi.com The this compound scaffold could be rationally designed to target specific kinases, with the aniline portion extending into solvent-exposed regions where modifications can tune selectivity and physicochemical properties.

Strategic Integration into Advanced High-Throughput Screening Platforms

To fully realize the therapeutic potential of the this compound scaffold, it must be amenable to modern high-throughput screening (HTS) paradigms that can efficiently sift through vast chemical diversity.

Diversity-Oriented Synthesis (DOS): The principles of DOS aim to create libraries of structurally diverse and complex molecules, often with significant three-dimensionality, from a common starting material. nih.govnih.gov The this compound scaffold is an excellent candidate for DOS, where the pyrazole, alkyne, and aniline moieties can each serve as branching points for divergent synthetic pathways, rapidly populating chemical space with novel molecular architectures. researchgate.netfrontiersin.org

DNA-Encoded Library (DEL) Technology: DEL technology allows for the screening of billions of compounds simultaneously by tagging each molecule with a unique DNA barcode. digitellinc.comnih.gov The synthesis of DELs requires robust, high-yielding, and aqueous-compatible reactions. The chemical handles on the this compound scaffold are well-suited for DEL synthesis. For instance, the aniline nitrogen can be used for amide couplings, and the terminal alkyne is ideal for CuAAC "click" reactions, both of which are commonly used in DEL construction. rsc.orgrsc.org Integrating this scaffold into a DEL platform would enable the unbiased screening against a multitude of protein targets to uncover new biological activities. researchgate.net